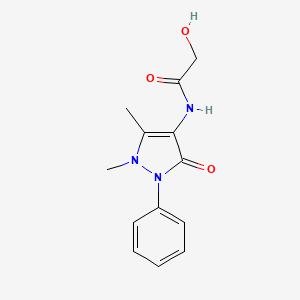
Benzamide, N-((antipyrinylcarbamoyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-16: is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-16 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-16 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various functional groups. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core. Key steps include halogenation, amination, and Suzuki coupling reactions .
Industrial Production Methods: Industrial production of OSM-S-16 would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: OSM-S-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thienopyrimidines .
Scientific Research Applications
Chemistry: OSM-S-16 is used as a lead compound in the development of new antimalarial drugs. Its structure-activity relationship studies help in understanding the key functional groups required for antimalarial activity .
Biology: In biological research, OSM-S-16 is used to study the mechanisms of action against Plasmodium falciparum. It helps in identifying potential molecular targets and pathways involved in the parasite’s life cycle .
Medicine: OSM-S-16 has potential therapeutic applications in treating malaria. Its efficacy and safety profile are being evaluated in preclinical studies .
Industry: In the pharmaceutical industry, OSM-S-16 serves as a template for designing new drugs with improved activity and reduced resistance .
Mechanism of Action
OSM-S-16 exerts its effects by inhibiting the enzyme asparaginyl-tRNA synthetase in Plasmodium falciparum. This inhibition disrupts protein synthesis in the parasite, leading to its death. The compound forms a covalent adduct with the enzyme, which prevents the enzyme from functioning properly .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound with potential antimalarial properties.
Uniqueness: OSM-S-16 is unique due to its specific structural features, such as the presence of a sulfonamide group, which is essential for its activity. Its ability to form covalent adducts with the target enzyme sets it apart from other similar compounds .
Properties
CAS No. |
81216-96-8 |
|---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H20N4O3/c1-14-18(20(27)24(23(14)2)16-11-7-4-8-12-16)22-17(25)13-21-19(26)15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,21,26)(H,22,25) |
InChI Key |
URWSDMBJVGVIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B10798397.png)
![4-[8-(2-Phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798416.png)
![4-[8-[2-(3-Chlorophenyl)ethylamino]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798418.png)
![1'-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798425.png)

![3-[4-(difluoromethoxy)phenyl]-N-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798436.png)
![N-[(4-chlorophenyl)methyl]-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798443.png)
![4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798449.png)
![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-morpholin-4-ylmethanone](/img/structure/B10798458.png)
![4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10798464.png)
![6-bromo-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798469.png)
![6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798475.png)
![3-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798486.png)
